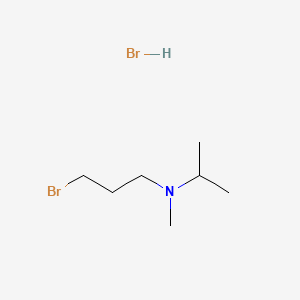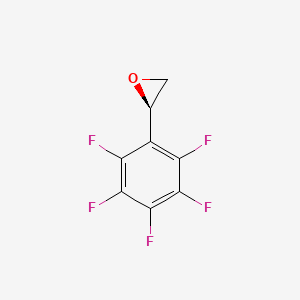
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide compound characterized by the presence of five fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the epoxidation of 2,3,4,5,6-pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C. This reaction yields the desired epoxide with high enantioselectivity and moderate isolated yields .
Industrial Production Methods
While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the epoxide group to other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene Oxide: A simpler analog without the fluorine atoms.
2,3,4,5,6-Pentafluorostyrene: The precursor to the epoxide, lacking the epoxide group.
Fluorinated Epoxides: Other epoxides with varying degrees of fluorination.
Uniqueness
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to the combination of its chiral epoxide group and the presence of five fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H3F5O |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(2S)-2-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m1/s1 |
Clé InChI |
ZUZPTXICNGFRDG-UWTATZPHSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


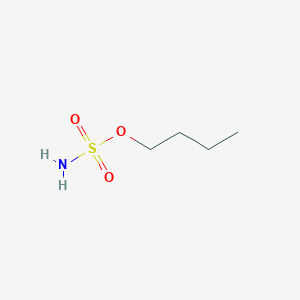
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)

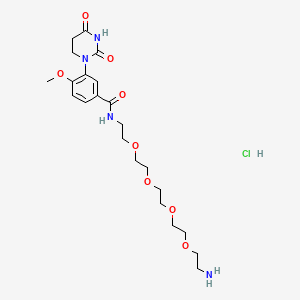
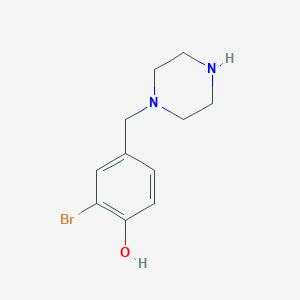
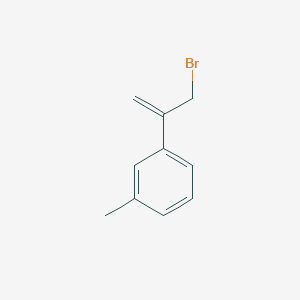
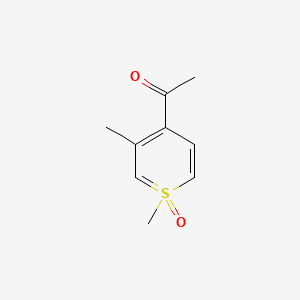

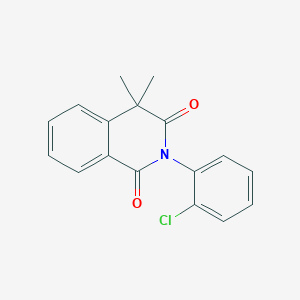
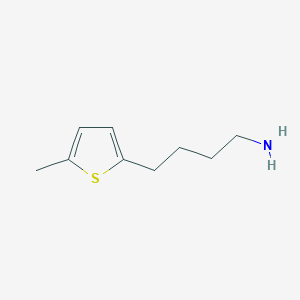

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

